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Compound of Interest

Compound Name: Decyl isoundecyl phthalate

Cat. No.: B15176940 Get Quote

A Toxicological Comparison of Decyl Isoundecyl Phthalate and Alternative Plasticizers

This guide provides a comprehensive toxicological comparison between decyl isoundecyl
phthalate and two common alternative plasticizers: diisononyl phthalate (DINP) and acetyl

tributyl citrate (ATBC). The information is intended for researchers, scientists, and drug

development professionals to facilitate informed decisions on plasticizer selection based on

their toxicological profiles.

Executive Summary
Decyl isoundecyl phthalate, a high molecular weight phthalate, and its alternatives,

diisononyl phthalate (DINP) and acetyl tributyl citrate (ATBC), are widely used as plasticizers in

a variety of materials. While all three substances exhibit low acute toxicity, there are notable

differences in their subchronic, reproductive, and developmental toxicity profiles. This guide

summarizes key toxicological data from standardized studies, outlines the experimental

protocols for these assays, and visualizes relevant toxicological pathways to provide a clear

comparative overview.

Comparative Toxicological Data
The following tables summarize the quantitative toxicological data for decyl isoundecyl
phthalate, DINP, and ATBC across a range of endpoints.
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Toxicological
Endpoint

Decyl Isoundecyl
Phthalate

Diisononyl
Phthalate (DINP)

Acetyl Tributyl
Citrate (ATBC)

Acute Oral LD50 (rat)
> 15,800 mg/kg[1][2]

[3][4]
> 9,800 mg/kg[5] > 31,500 mg/kg[6][7]

Acute Dermal LD50

(rabbit)

> 7,900 mg/kg[1][2][3]

[4]
> 3,160 mg/kg[8] No data available

Skin Irritation (rabbit)
No to mild irritation[1]

[2]
Minimal irritation[8][9] No skin irritation[7][10]

Eye Irritation (rabbit)
No to minimal

irritation[1]
Minimal irritation[8][9]

Mild eye irritation[7]

[10]

Skin Sensitization

(guinea pig)
Not a sensitizer[1]

Unlikely to cause

sensitization[8][9]
Not a sensitizer[11]

Table 2: Subchronic, Reproductive, and Developmental Toxicity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://academic.oup.com/toxsci/article/74/2/297/1716318
https://www.cpsc.gov/s3fs-public/dup.pdf
https://www.industrialchemicals.gov.au/sites/default/files/Diundecyl%20phthalate%20DUP.pdf
https://www.researchgate.net/publication/281275755_Toxicity_review_of_diundecyl_phthalate_DUP
https://www.researchgate.net/publication/292145848_Toxicity_review_of_diisononyl_phthalate_DINP_2010
https://www.cpsc.gov/s3fs-public/Toxicity%20Review%20of%20ATBC.pdf
https://redox.com/wp-content/sds/1623.pdf
https://academic.oup.com/toxsci/article/74/2/297/1716318
https://www.cpsc.gov/s3fs-public/dup.pdf
https://www.industrialchemicals.gov.au/sites/default/files/Diundecyl%20phthalate%20DUP.pdf
https://www.researchgate.net/publication/281275755_Toxicity_review_of_diundecyl_phthalate_DUP
https://www.industrialchemicals.gov.au/sites/default/files/Diisononyl%20phthalate%20DINP.pdf
https://academic.oup.com/toxsci/article/74/2/297/1716318
https://www.cpsc.gov/s3fs-public/dup.pdf
https://www.industrialchemicals.gov.au/sites/default/files/Diisononyl%20phthalate%20DINP.pdf
https://pubmed.ncbi.nlm.nih.gov/12805656/
https://redox.com/wp-content/sds/1623.pdf
https://www.gcascc.com/wp-content/uploads/2021/02/SDS-PG-44_Acetyl-Tributyl-Citrate.pdf
https://academic.oup.com/toxsci/article/74/2/297/1716318
https://www.industrialchemicals.gov.au/sites/default/files/Diisononyl%20phthalate%20DINP.pdf
https://pubmed.ncbi.nlm.nih.gov/12805656/
https://redox.com/wp-content/sds/1623.pdf
https://www.gcascc.com/wp-content/uploads/2021/02/SDS-PG-44_Acetyl-Tributyl-Citrate.pdf
https://academic.oup.com/toxsci/article/74/2/297/1716318
https://www.industrialchemicals.gov.au/sites/default/files/Diisononyl%20phthalate%20DINP.pdf
https://pubmed.ncbi.nlm.nih.gov/12805656/
https://pubmed.ncbi.nlm.nih.gov/12396673/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicological
Endpoint

Decyl Isoundecyl
Phthalate

Diisononyl
Phthalate (DINP)

Acetyl Tributyl
Citrate (ATBC)

Subchronic Oral

Toxicity (90-day, rat)

NOAEL

Data suggests

subchronic toxicity,

but a specific NOAEL

from a 90-day study is

not readily available.

Effects include

increased liver weight

and decreased

testicular weight.[1]

88 - 108 mg/kg

bw/day (based on liver

and kidney effects)[9]

1000 mg/kg/day[6]

Reproductive Toxicity

(rat) NOAEL

Increased relative

testes weight

observed at 1145

mg/kg bw/day, but

within historical

control range.[12]

470 mg/kg/day (two-

generation study)[13]

Not a reproductive

toxicant in studies in

mice and rats.[10][11]

Developmental

Toxicity (rat) NOAEL

Signs of fetal effects

(decreased anogenital

distance,

supernumerary ribs)

at 500 mg/kg/day.[14]

500 mg/kg bw/day

(skeletal and visceral

variations observed at

materno-toxic doses)

[9]

Not a developmental

toxicant in studies in

mice and rats.[10][11]
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Toxicological
Endpoint

Decyl Isoundecyl
Phthalate

Diisononyl
Phthalate (DINP)

Acetyl Tributyl
Citrate (ATBC)

In Vitro Genotoxicity

(Ames Test)
Negative[12] Not genotoxic[8][9] Not genotoxic[11]

In Vivo Genotoxicity

(Micronucleus Test)
No data available Not genotoxic[15] Not genotoxic[11]

Carcinogenicity (rat) No data available

Not considered to be

a human carcinogen;

some tumors

observed in long-term

animal studies were

deemed not relevant

to humans.[9][12]

No significant

differences in tumor

induction were noted

in rats.[10][11]

Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following

standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

Below are detailed methodologies for the key experiments cited.

3.1. Acute Oral Toxicity (OECD 401/420/423/425)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral

administration.

Test System: Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strains).

Methodology:

Animals are fasted prior to dosing.

The test substance is administered in a single dose by gavage.

A range of dose levels is used to determine the dose that causes mortality in 50% of the

animals.
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Animals are observed for signs of toxicity and mortality for at least 14 days.

A post-mortem examination is performed on all animals.

3.2. Skin Irritation (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation.

Test System: Albino rabbits.

Methodology:

A small area of the animal's fur is clipped.

The test substance (0.5 mL or 0.5 g) is applied to the clipped skin under a gauze patch.

The patch is left in place for 4 hours.

After removal of the patch, the skin is observed for signs of erythema (redness) and

edema (swelling) at 1, 24, 48, and 72 hours.

The severity of the reactions is scored according to a standardized scale.

3.3. Eye Irritation (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or damage.

Test System: Albino rabbits.

Methodology:

A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of

one eye of the rabbit.

The other eye serves as an untreated control.

The eyes are observed for signs of corneal opacity, iritis, conjunctival redness, and

chemosis (swelling) at 1, 24, 48, and 72 hours.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The severity of the lesions is scored according to a standardized scale.

3.4. Skin Sensitization (OECD 406 - Guinea Pig Maximisation Test)

Objective: To assess the potential of a substance to cause skin sensitization (allergic contact

dermatitis).

Test System: Guinea pigs.

Methodology:

Induction Phase: The test substance is administered to the animals by intradermal

injection with an adjuvant (Freund's Complete Adjuvant) to enhance the immune response,

followed by a topical application one week later.

Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of

the test substance is applied topically to a different area of the skin.

The challenge site is observed for signs of erythema and edema at 24 and 48 hours after

patch removal.

The incidence and severity of the skin reactions in the test group are compared to a

control group that was not induced but was challenged.

3.5. Subchronic Oral Toxicity (OECD 408 - 90-Day Study)

Objective: To determine the adverse effects of a substance following repeated oral

administration for 90 days.

Test System: Rats.

Methodology:

The test substance is administered daily in the diet, drinking water, or by gavage for 90

days.

At least three dose levels and a control group are used.
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Animals are observed daily for clinical signs of toxicity. Body weight and food/water

consumption are measured weekly.

At the end of the study, blood and urine samples are collected for hematological and

clinical chemistry analysis.

All animals are subjected to a full necropsy, and organs are weighed and examined for

gross and microscopic pathological changes.

The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

3.6. Reproductive and Developmental Toxicity (OECD 414 & 416)

Objective: To assess the potential effects of a substance on reproductive function and

prenatal development.

Test System: Rats.

Methodology (OECD 414 - Prenatal Developmental Toxicity Study):

The test substance is administered to pregnant females during the period of

organogenesis.

Dams are observed for clinical signs of toxicity, and body weight and food consumption

are monitored.

Shortly before the expected day of delivery, the dams are euthanized, and the uterus is

examined for the number of implantations, resorptions, and live and dead fetuses.

Fetuses are weighed, sexed, and examined for external, visceral, and skeletal

abnormalities.

Methodology (OECD 416 - Two-Generation Reproduction Toxicity Study):

The test substance is administered to both male and female animals (P generation) for a

period before mating, during mating, and for females, throughout gestation and lactation.
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The F1 offspring are then selected and administered the test substance and mated to

produce an F2 generation.

Reproductive parameters such as fertility, gestation length, litter size, and pup viability are

assessed.

The growth and development of the offspring are monitored.

3.7. Genotoxicity (OECD 471 - Bacterial Reverse Mutation Test & OECD 474 - Mammalian

Erythrocyte Micronucleus Test)

Objective: To assess the potential of a substance to induce gene mutations or chromosomal

damage.

Methodology (OECD 471 - Ames Test):

Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance

with and without a metabolic activation system (S9 mix).

If the substance is a mutagen, it will cause the bacteria to revert to a state where they can

synthesize their own histidine and thus grow on a histidine-free medium.

The number of revertant colonies is counted and compared to a negative control.

Methodology (OECD 474 - Micronucleus Test):

The test substance is administered to rodents (usually mice or rats).

Bone marrow or peripheral blood is collected at appropriate time points after treatment.

The cells are stained, and immature erythrocytes are scored for the presence of

micronuclei, which are small, extranuclear bodies containing chromosome fragments or

whole chromosomes that were not incorporated into the main nucleus during cell division.

An increase in the frequency of micronucleated erythrocytes indicates that the substance

has caused chromosomal damage.

3.8. Carcinogenicity (OECD 451)
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Objective: To determine the potential of a substance to cause cancer after long-term

exposure.

Test System: Rats or mice.

Methodology:

The test substance is administered daily to animals for a major portion of their lifespan

(typically 2 years for rats).

At least three dose levels and a control group are used.

Animals are observed for clinical signs of toxicity and the development of tumors.

At the end of the study, all animals are subjected to a full necropsy, and all organs and

tissues are examined for evidence of neoplasia.

Visualization of Toxicological Pathways and
Workflows
4.1. Signaling Pathway: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

by Phthalates

Many phthalates, particularly the higher molecular weight ones, are known to be peroxisome

proliferators in rodents, a process mediated by the activation of PPARα. This activation can

lead to liver enlargement and, in some cases, liver tumors in rodents.
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Click to download full resolution via product page

Caption: PPARα activation pathway by phthalates in rodent liver.

4.2. Signaling Pathway: Anti-Androgenic Effects of Phthalates

Certain phthalates can exert anti-androgenic effects by interfering with testosterone synthesis

in the fetal testis. This can lead to reproductive and developmental abnormalities in males.
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Caption: Simplified pathway of phthalate-induced anti-androgenic effects.

4.3. Experimental Workflow: General Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological assessment of a

chemical substance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. academic.oup.com [academic.oup.com]

2. cpsc.gov [cpsc.gov]

3. industrialchemicals.gov.au [industrialchemicals.gov.au]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. cpsc.gov [cpsc.gov]

7. redox.com [redox.com]

8. industrialchemicals.gov.au [industrialchemicals.gov.au]

9. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. gcascc.com [gcascc.com]

11. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate,
acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Chronic toxicity and carcinogenic evaluation of diisononyl phthalate in rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Two-generation reproduction study in rats given di-isononyl phthalate in the diet -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. Role of PPARalpha in mediating the effects of phthalates and metabolites in the liver -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. oehha.ca.gov [oehha.ca.gov]

To cite this document: BenchChem. [Toxicological comparison between decyl isoundecyl
phthalate and alternative plasticizers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176940#toxicological-comparison-between-decyl-
isoundecyl-phthalate-and-alternative-plasticizers]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15176940?utm_src=pdf-custom-synthesis
https://academic.oup.com/toxsci/article/74/2/297/1716318
https://www.cpsc.gov/s3fs-public/dup.pdf
https://www.industrialchemicals.gov.au/sites/default/files/Diundecyl%20phthalate%20DUP.pdf
https://www.researchgate.net/publication/281275755_Toxicity_review_of_diundecyl_phthalate_DUP
https://www.researchgate.net/publication/292145848_Toxicity_review_of_diisononyl_phthalate_DINP_2010
https://www.cpsc.gov/s3fs-public/Toxicity%20Review%20of%20ATBC.pdf
https://redox.com/wp-content/sds/1623.pdf
https://www.industrialchemicals.gov.au/sites/default/files/Diisononyl%20phthalate%20DINP.pdf
https://pubmed.ncbi.nlm.nih.gov/12805656/
https://pubmed.ncbi.nlm.nih.gov/12805656/
https://www.gcascc.com/wp-content/uploads/2021/02/SDS-PG-44_Acetyl-Tributyl-Citrate.pdf
https://pubmed.ncbi.nlm.nih.gov/12396673/
https://pubmed.ncbi.nlm.nih.gov/12396673/
https://pubmed.ncbi.nlm.nih.gov/9073470/
https://pubmed.ncbi.nlm.nih.gov/9073470/
https://pubmed.ncbi.nlm.nih.gov/10689200/
https://pubmed.ncbi.nlm.nih.gov/10689200/
https://pubmed.ncbi.nlm.nih.gov/15590130/
https://pubmed.ncbi.nlm.nih.gov/15590130/
https://oehha.ca.gov/sites/default/files/media/downloads/proposition-65/chemicals/dinphid100413.pdf
https://www.benchchem.com/product/b15176940#toxicological-comparison-between-decyl-isoundecyl-phthalate-and-alternative-plasticizers
https://www.benchchem.com/product/b15176940#toxicological-comparison-between-decyl-isoundecyl-phthalate-and-alternative-plasticizers
https://www.benchchem.com/product/b15176940#toxicological-comparison-between-decyl-isoundecyl-phthalate-and-alternative-plasticizers
https://www.benchchem.com/product/b15176940#toxicological-comparison-between-decyl-isoundecyl-phthalate-and-alternative-plasticizers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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